molecular formula C12H14N2O B7940918 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-ol

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-ol

Cat. No.: B7940918
M. Wt: 202.25 g/mol
InChI Key: YXUVZSQAELKIDX-UHFFFAOYSA-N
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Description

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-ol is a versatile pyrazole-based chemical building block intended for research and development applications. As a specialist intermediate, its core value lies in its potential for constructing more complex molecules for pharmaceutical and life sciences research. Pyrazole scaffolds bearing benzyl and methyl substituents, similar to this compound, are of significant interest in medicinal chemistry. Research on structurally related N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has demonstrated potent antiproliferative activity in cancer cell lines, such as MIA PaCa-2 pancreatic cells, with some analogs showing submicromolar efficacy . These related compounds have been investigated as autophagy modulators that affect mTORC1 signaling pathways, suggesting a potential mechanism of action for novel anticancer agents . This indicates that the 1-benzyl-3,5-dimethyl-1H-pyrazole core is a privileged structure for developing bioactive molecules. The 4-ol functional group on this pyrazole ring provides a reactive site for further chemical modification, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3,5-dimethylpyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-12(15)10(2)14(13-9)8-11-6-4-3-5-7-11/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUVZSQAELKIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 3,5 Dimethyl 1h Pyrazol 4 Ol and Its Derivatives

Established Synthetic Routes to 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-ol

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the pyrazole (B372694) ring followed by or preceded by the introduction of the benzyl (B1604629) and hydroxyl moieties.

Benzylation of Pyrazole Precursors

A primary and efficient method for the synthesis of N-substituted pyrazoles is the direct alkylation or arylation of a pre-formed pyrazole ring. In the context of this compound, a logical precursor is 3,5-dimethyl-1H-pyrazol-4-ol. The benzylation of this intermediate would introduce the benzyl group at the N1 position. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, followed by nucleophilic attack on benzyl halide (e.g., benzyl chloride or benzyl bromide).

The choice of base and solvent is crucial to control the regioselectivity of the benzylation, as N-alkylation of asymmetrically substituted pyrazoles can potentially yield a mixture of N1 and N2 isomers. However, for 3,5-dimethyl-1H-pyrazol-4-ol, the symmetry with respect to the methyl groups simplifies the outcome, favoring the N1-benzylated product.

Table 1: Reaction Conditions for Benzylation of Pyrazole Precursors

PrecursorReagentBaseSolventProduct
3,5-dimethyl-1H-pyrazol-4-olBenzyl chloridePotassium carbonateAcetonitrileThis compound
3,5-dimethyl-1H-pyrazol-4-olBenzyl bromideSodium hydrideDimethylformamideThis compound

Multi-step Synthesis Strategies

An alternative to direct benzylation involves the construction of the pyrazole ring from acyclic precursors that already contain the benzyl group. A common strategy for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov For the synthesis of this compound, this would involve the reaction of a suitably substituted β-diketone with benzylhydrazine (B1204620).

A plausible synthetic route starts from ethyl acetoacetate (B1235776). Acylation of ethyl acetoacetate would be followed by reaction with benzylhydrazine to form the pyrazole ring. Subsequent hydrolysis and decarboxylation would yield the desired this compound.

Another multi-step approach involves the synthesis of 4-benzyl-3,5-dimethyl-1H-pyrazole as an intermediate. nih.govresearchgate.net This compound can be synthesized by the reaction of 3-benzylpentane-2,4-dione with hydrazine hydrate. nih.govresearchgate.net Subsequent N-benzylation of the resulting 4-benzyl-3,5-dimethyl-1H-pyrazole would not yield the target compound but rather a disubstituted product. A more strategic approach would be the direct synthesis from a precursor that leads to the 4-hydroxy substitution pattern.

Functionalization and Derivatization of the Pyrazole Core

The pyrazole ring in this compound is amenable to a variety of functionalization reactions, allowing for the synthesis of a diverse range of derivatives.

Introduction of Substituents at the 4-Position of the Pyrazole Ring

The 4-position of the pyrazole ring is often a site for electrophilic substitution. However, in the target molecule, this position is already occupied by a hydroxyl group. This hydroxyl group can be used as a handle for further functionalization. For example, it can be O-alkylated or O-acylated to introduce new functional groups.

Furthermore, the hydroxyl group can be converted to other functionalities. For instance, treatment with a suitable halogenating agent could replace the hydroxyl group with a halogen, which can then participate in various cross-coupling reactions to introduce carbon-carbon or carbon-heteroatom bonds.

Derivatives such as (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine and 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol have been reported, indicating that the 4-position can be functionalized with various side chains. sigmaaldrich.comnih.gov The synthesis of these derivatives likely proceeds through intermediates where the 4-position is activated for substitution or elaboration. For example, a formylation reaction at the 4-position of a suitable precursor could introduce a formyl group, which can then be converted to an amine or a secondary alcohol.

Modifications of the Benzyl Moiety

The benzyl group attached to the pyrazole nitrogen offers another avenue for derivatization. The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation and alkylation. The position of substitution on the phenyl ring (ortho, meta, or para) will be directed by the pyrazole ring system.

Table 2: Potential Modifications of the Benzyl Moiety

Reaction TypeReagentsPotential Product
NitrationHNO₃/H₂SO₄1-(Nitrobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol
HalogenationBr₂/FeBr₃1-(Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol
Friedel-Crafts AcylationAcetyl chloride/AlCl₃1-(Acetylbenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

These modifications can significantly alter the electronic and steric properties of the molecule, which can be useful for tuning its biological activity or material properties.

Diversification of Methyl Substituents on the Pyrazole Ring

The methyl groups at the 3 and 5-positions of the pyrazole ring are generally less reactive than the other positions on the ring. However, they can potentially be functionalized under more forcing conditions. For instance, radical halogenation could introduce a halogen atom onto the methyl group, which can then be displaced by other nucleophiles.

Alternatively, the synthesis can be adapted to introduce different alkyl or aryl groups at these positions from the outset. Instead of using pentane-2,4-dione or its derivatives in the initial pyrazole synthesis, other β-diketones with different substituents can be employed. This allows for a wide range of analogues to be prepared with diverse groups at the 3 and 5-positions. For example, using a β-diketone with ethyl groups instead of methyl groups would lead to the corresponding 3,5-diethylpyrazole derivative. rsc.org

Novel Synthetic Methodologies and Catalytic Approaches

The synthesis of pyrazole derivatives, including this compound, has been an area of intense research, driven by their significant applications in pharmaceuticals and materials science. mdpi.comrsisinternational.orgchim.it Modern synthetic chemistry has increasingly focused on developing novel methodologies that are not only efficient and selective but also adhere to the principles of green chemistry. This section explores recent advancements in the catalytic and synthetic strategies for creating pyrazole cores and their derivatives.

Development of Efficient and Selective Reactions

The quest for efficiency and selectivity in pyrazole synthesis has led to the development of a wide array of catalytic systems and reaction protocols. These methods often aim to achieve high yields, excellent regioselectivity, and broad functional group tolerance under mild conditions.

Catalytic Systems: A variety of metal-based and metal-free catalysts have been employed to facilitate pyrazole synthesis.

Metal Catalysis: Transition metals like iron, copper, silver, and ruthenium have proven effective in catalyzing the formation of pyrazole rings. For instance, an iron-catalyzed route has been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. jetir.orgorganic-chemistry.org Copper-promoted aerobic oxidative [3+2] cycloaddition reactions of N,N-disubstituted hydrazines with alkynoates offer a method with high atom economy and regioselectivity, using air as a green oxidant. researchgate.net Similarly, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide a rapid and highly regioselective pathway to 3-CF3-pyrazoles with excellent yields. mdpi.com

Iodine-Mediated Synthesis: Molecular iodine has emerged as an inexpensive and efficient catalyst for pyrazole synthesis. It can promote the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines to form 4-sulfonyl pyrazoles through a tandem C(sp²)-H sulfonylation and annulation process, avoiding the need for transition metals. mdpi.com Another approach involves the use of PhICl2 to mediate the electrophilic thio- or selenocyanation of the pyrazole C-4 position, allowing for further functionalization. beilstein-journals.org

One-Pot and Multicomponent Reactions (MCRs): MCRs are highly valued for their efficiency, as they allow for the construction of complex molecules in a single step from simple precursors, minimizing waste and saving time. researchgate.net

A three-component, one-pot approach for preparing poly-substituted 5-aminopyrazoles involves the tandem cyclo-Knoevenagel condensation of malononitrile, arylaldehydes, and phenylhydrazine. This catalyst-free methodology proceeds smoothly in a water and ethanol (B145695) mixture at room temperature. ias.ac.in

Another example is the synthesis of 1,3,5-substituted pyrazoles via a one-pot condensation of various hydrazines, ketone derivatives, and aldehyde derivatives at room temperature, often utilizing reusable heterogeneous catalysts. researchgate.net

The table below summarizes some novel and efficient reactions for the synthesis of pyrazole derivatives.

Reaction TypeReactantsCatalyst/ConditionsProductsYieldReference
Regioselective Synthesis Diarylhydrazones, Vicinal diolsIron catalyst1,3- and 1,3,5-substituted pyrazolesHigh jetir.orgorganic-chemistry.org
[3+2] Cycloaddition N,N-disubstituted hydrazines, AlkynoatesCu₂O, Base, AirSubstituted pyrazolesHigh researchgate.net
Silver-Catalyzed Reaction Trifluoromethylated ynones, HydrazinesAgOTf (1 mol%), Room Temp3-CF₃-pyrazolesUp to 99% mdpi.com
Iodine-Catalyzed Annulation N,N-dimethyl enaminones, Sulfonyl hydrazinesI₂, TBHP, NaHCO₃, Room Temp4-Sulfonyl pyrazolesN/A mdpi.com
Three-Component Reaction Malononitrile, Arylaldehydes, PhenylhydrazineCatalyst-free, H₂O/EtOH, Room Temp5-Amino-1,3-aryl-1H-pyrazole-4-carbonitrilesGood ias.ac.in

Green Chemistry Principles in Pyrazole Synthesis

The integration of green chemistry principles into synthetic organic chemistry aims to reduce the environmental impact of chemical processes. jetir.org This involves the use of safer solvents, renewable feedstocks, energy-efficient methods, and the design of reactions with high atom economy. jetir.orgresearchgate.netnih.gov

Green Solvents and Catalysts:

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Numerous methods for pyrazole synthesis have been developed using water as the solvent, often in conjunction with catalysts like cetyltrimethylammonium bromide (CTAB) or heterogeneous Lewis acids. thieme-connect.com

Alternative Solvents: Other green solvents include ethanol, which is a renewable resource, and deep eutectic solvents (DES), which are biodegradable and have low toxicity. jetir.orgias.ac.in A one-pot procedure using a deep eutectic solvent based on choline (B1196258) chloride and urea (B33335) has been shown to improve reaction times and yields significantly. ias.ac.in

Green Catalysts: The development of environmentally benign catalysts is a cornerstone of green synthesis. Nano-ZnO has been used as a highly efficient and reusable catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.comresearchgate.net Ammonium chloride, an inexpensive and non-toxic salt, has also been employed as a green catalyst in Knorr pyrazole synthesis. jetir.org Recyclable heterogeneous catalysts, such as magnetic nano-particles, are particularly advantageous as they can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. researchgate.net

Energy-Efficient and Solvent-Free Methods:

Microwave and Ultrasound Irradiation: Microwave-assisted organic synthesis (MWAS) and sonochemistry can dramatically reduce reaction times, increase yields, and often allow for solvent-free conditions. researchgate.netmdpi.com A novel approach to synthesizing 3,5-disubstituted-1H-pyrazoles utilizes microwave activation under solvent-free conditions, resulting in high yields and short reaction times. mdpi.com Similarly, ultrasound irradiation has been used to promote four-component reactions for synthesizing dihydropyrano[2,3-c]pyrazoles at room temperature. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. rsc.org The solventless condensation of a diketone and a hydrazine in the presence of a catalytic amount of sulfuric acid at room temperature affords pyrazole derivatives in high yields. rsc.org Another method uses tetrabutylammonium (B224687) bromide (TBAB), an organic ionic salt, as a polar reaction medium under solvent-free conditions at room temperature, with the added benefit that the salt can be recovered and reused. tandfonline.com

The following table highlights various green synthetic approaches for pyrazole derivatives.

Green PrincipleMethodologyCatalyst/ConditionsAdvantagesReference(s)
Green Solvents Aqueous SynthesisAmberlyst-70; CTABUse of non-toxic, available solvent; simple workup mdpi.comthieme-connect.com
Green Solvents Deep Eutectic Solvent (DES)Choline chloride/ureaBiodegradable, non-toxic solvent; improved yields ias.ac.in
Green Catalysts Heterogeneous CatalysisNano-ZnO; Magnetic nano-[CoFe₂O₄]Recyclable, efficient, cost-effective mdpi.comresearchgate.netresearchgate.net
Energy Efficiency Microwave IrradiationSolvent-free, K₂CO₃Short reaction times, high yields mdpi.com
Energy Efficiency Ultrasound IrradiationRoom temperature, catalyst-free or magnetic catalystShort reaction time, excellent yields, removal of toxic solvents researchgate.net
Waste Prevention Solvent-Free SynthesisH₂SO₄ (catalytic); TBABReduced waste, simple purification, reusable medium rsc.orgtandfonline.com

By embracing these novel and green methodologies, the synthesis of this compound and its derivatives can be achieved more efficiently and sustainably, aligning with the broader goals of modern chemical research. researchgate.netnih.gov

Molecular Structure, Conformation, and Tautomerism of 1 Benzyl 3,5 Dimethyl 1h Pyrazol 4 Ol

Aromaticity and Electronic Structure of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.govnih.govtandfonline.com This ring system is a fundamental scaffold in numerous compounds of interest in medicinal and organic chemistry. nih.govnih.gov The aromaticity of the pyrazole ring is a result of the delocalization of six π-electrons over the five-membered ring, conforming to Hückel's rule.

The electronic structure of the pyrazole ring is characterized by the presence of two distinct nitrogen atoms. nih.gov One nitrogen atom is a 'pyrrole-like' nitrogen, which is sp²-hybridized and contributes its lone pair of electrons to the aromatic sextet, rendering it acidic. nih.gov The second nitrogen is a 'pyridine-like' nitrogen, which is also sp²-hybridized, but its lone pair resides in an sp² orbital in the plane of the ring and is not part of the aromatic system, making this nitrogen basic. nih.gov This combination of an acidic and a basic nitrogen atom within the same ring gives pyrazoles amphoteric properties. nih.gov Pyrazoles are considered electron-rich heterocyclic systems, which influences their reactivity in organic synthesis. nih.gov The aromaticity of pyrazoles is considered to be of an intermediate level when compared to other aromatic heterocycles like benzene. nih.gov

Prototropic Tautomerism within the Pyrazol-4-ol Scaffold

Prototropic tautomerism is a significant feature of pyrazole derivatives, particularly for pyrazolones and hydroxypyrazoles. mdpi.comresearchgate.net For 1-substituted pyrazol-4-ols, such as 1-benzyl-3,5-dimethyl-1H-pyrazol-4-ol, the annular tautomerism involving the ring nitrogens is blocked by the substituent at the N-1 position. However, these compounds can exhibit keto-enol tautomerism, existing in equilibrium between the pyrazol-4-ol (enol) form and a pyrazol-4-one (keto) form. nih.gov The position of this equilibrium is sensitive to various factors, including the nature of substituents, the solvent, and whether the compound is in solution or in the solid state. nih.govresearchgate.net

The specific tautomeric form present in a sample can be determined using various analytical techniques. In the solid state, X-ray crystallography provides an unambiguous determination of the molecular structure. For instance, an X-ray analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists in the 1H-pyrazol-3-ol (enol) form as a dimer in the crystal lattice. mdpi.com

In solution, the situation is more complex, as multiple tautomers may coexist in equilibrium. mdpi.com Spectroscopic methods are crucial for investigating these equilibria.

Infrared (IR) Spectroscopy: The presence of a strong absorption band for a carbonyl group (C=O) around 1700 cm⁻¹ is indicative of the keto form, while the absence of this band and the presence of a broad O-H stretch would suggest the enol form. nih.govmdpi.com For example, an intense absorption band at 1708 cm⁻¹ in the FTIR spectrum of a triazole derivative provided clear evidence for the keto tautomer in the crystalline state. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool to study tautomerism in solution. mdpi.combeilstein-journals.org The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs significantly between the keto and enol forms. Often, the spectra of "fixed" derivatives, where the hydroxyl or keto group is chemically locked (e.g., by methylation), are compared with the compound of interest to deduce the predominant tautomeric form. mdpi.combeilstein-journals.org In some cases, dynamic behavior in solution due to tautomerism can lead to broadened NMR signals. beilstein-journals.org

The electronic nature of substituents on the pyrazole ring plays a crucial role in determining the position of the tautomeric equilibrium. researchgate.neted.gov The stability of the enol form is often related to the aromaticity of the pyrazole ring. Electron-donating groups and electron-withdrawing groups can shift the equilibrium. ed.govnih.gov

For this compound, the substituents are:

N-1 Benzyl (B1604629) group: A large, somewhat electron-donating group.

C-3 and C-5 Methyl groups: These are electron-donating groups.

Conformational Analysis of the Benzyl Group and Ring Orientation

Studies on related N-benzylpyrazole structures indicate that the benzyl group is not static. acs.orgnih.gov Molecular modeling of a similar pyrazolo beilstein-journals.orgresearchgate.netpyran derivative with a benzyl group showed that steric hindrance between the pyrazole ring and the benzyl group can lead to significant torsion energy, indicating a non-planar arrangement. nih.gov The flexibility of the benzyl group in 1-benzylpyrazoles is a key factor in their reactivity, for instance in catalytic C-H activation reactions where a specific conformation may be required for the catalytic complex to form. acs.org The relative orientation of the phenyl ring can shield or expose faces of the pyrazole ring, influencing its intermolecular interactions.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework. nepjol.inforesearchgate.net

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule. nepjol.inforesearchgate.net

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which helps confirm the structure. nepjol.inforesearchgate.net

UV-Vis Spectroscopy: Gives insight into the electronic transitions within the conjugated system of the molecule. nepjol.inforesearchgate.net

NMR spectroscopy, including ¹H and ¹³C NMR, is arguably the most powerful tool for the structural elucidation of organic molecules like this compound in solution. nih.govyoutube.com By analyzing chemical shifts, coupling constants, and signal integrations, the precise structure can be confirmed. rsc.org Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range correlations and confirm the connectivity between the benzyl group and the pyrazole ring. nih.gov

The expected NMR signals for the enol form of this compound can be estimated based on data from structurally similar compounds. rsc.orgchemicalbook.com The presence of the keto-enol equilibrium might result in separate sets of signals for each tautomer or averaged signals, depending on the rate of interconversion. beilstein-journals.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Enol Form) Predicted shifts are based on analogous structures and general NMR principles. Solvent: CDCl₃.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
OH (on C4)4.5 - 5.5Broad Singlet1H
Benzyl CH₂~5.2Singlet2H
Benzyl Aromatic7.0 - 7.4Multiplet5H
Pyrazole CH₃ (on C3)~2.2Singlet3H
Pyrazole CH₃ (on C5)~2.1Singlet3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Enol Form) Predicted shifts are based on analogous structures and general NMR principles. Solvent: CDCl₃.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyrazole C4 (with OH)~125
Pyrazole C3/C5~147 / ~138
Benzyl ipso-C~137
Benzyl aromatic C126 - 129
Benzyl CH₂~52
Pyrazole CH₃~11 / ~13

Infrared (IR) and Mass Spectrometry (MS) for Molecular Confirmation

A thorough review of scientific databases and chemical literature did not yield specific experimental Infrared (IR) or Mass Spectrometry (MS) data for this compound. While commercial suppliers list the compound, citable research detailing its spectroscopic characterization is not available.

For related compounds, such as 1-benzyl-3,5-dimethyl-1H-pyrazole (which lacks the 4-hydroxyl group), mass spectrometry data has been reported, showing an m/z value of 187.16 for the [M+H]⁺ ion. rsc.org However, this does not represent the mass of the title compound.

Table 1: Hypothetical Spectroscopic Data for this compound Note: The following table is based on theoretical expectations for the functional groups present in the molecule, as no experimental data has been published in the reviewed literature.

Spectroscopic Data Expected Features
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
Expected IR Peaks (cm⁻¹) ~3400-3200 (O-H stretch, broad), ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1600-1450 (C=C and C=N stretch), ~1260-1000 (C-O stretch)
Expected Mass Spec (m/z) 202 (M⁺), 91 (C₇H₇⁺, benzyl fragment)

X-ray Crystallography for Solid-State Structure Determination

There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, precise data on its solid-state molecular structure, including bond lengths, bond angles, and crystal packing, are not available.

However, crystallographic data for the closely related tautomer, 4-Benzyl-3,5-dimethyl-1H-pyrazole , has been documented. nih.gov This compound crystallizes in the monoclinic system, but it is important to note that its molecular structure is fundamentally different from the pyrazol-4-ol form and lacks the hydroxyl group at the 4-position. nih.gov Another study successfully resolved the co-crystal structure of a more complex derivative, 2-benzyl-5-(5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonyl)isoindoline-1,3-dione, with the AtHPPD enzyme, confirming that pyrazole-4-ol moieties can be characterized via X-ray diffraction. nih.gov

Table 2: Crystallographic Data for the Related Compound 4-Benzyl-3,5-dimethyl-1H-pyrazole Note: This data is for a related tautomer and NOT for this compound.

Parameter Value nih.gov
Chemical Formula C₁₂H₁₄N₂
Crystal System Monoclinic
Space Group P2₁
a (Å) 6.2303 (6)
b (Å) 5.5941 (5)
c (Å) 15.1364 (15)
β (°) 97.049 (1)
Volume (ų) 523.56 (9)

Without direct experimental data, a definitive description of the solid-state structure of this compound remains undetermined.

Chemical Reactivity and Mechanistic Studies of 1 Benzyl 3,5 Dimethyl 1h Pyrazol 4 Ol Derivatives

Reactivity at the Pyrazole (B372694) Nitrogen Atoms

The pyrazole ring contains two distinct nitrogen atoms: the N1, a "pyrrole-like" nitrogen which, in the case of the title compound, is substituted with a benzyl (B1604629) group, and the N2, a "pyridine-like" nitrogen which possesses a lone pair of electrons in an sp² hybrid orbital. This lone pair makes the N2 atom both basic and nucleophilic.

The N2 nitrogen can be protonated by acids to form pyrazolium salts. Its basicity is generally weak, but sufficient to interact with various acids. The nucleophilicity of the N2 atom allows it to participate in alkylation reactions, although this is less common than the alkylation of N-unsubstituted pyrazoles at N1. N-alkylation at the N2 position of a 1-substituted pyrazole typically requires a highly reactive electrophile and may be facilitated by an acid catalyst. For instance, studies on the N-alkylation of pyrazoles using trichloroacetimidate electrophiles with a Brønsted acid catalyst demonstrate a viable method for creating quaternary pyrazolium salts. mdpi.com This methodology provides an alternative to traditional methods that might require strong bases or high temperatures. semanticscholar.org

The reaction conditions for such N-alkylations can be optimized, as shown in the table below, which details the acid-catalyzed alkylation of 4-chloropyrazole with phenethyl trichloroacetimidate.

Table 1: Optimization of N-Alkylation Conditions for 4-Chloropyrazole semanticscholar.org
EntryAcid Catalyst (mol%)SolventTime (h)Yield (%)
1None1,2-DCE24Trace
2TfOH (10)1,2-DCE463
3Tf2NH (10)1,2-DCE467
4CSA (10)1,2-DCE472
5CSA (10)Toluene456

The lone pair on the N2 nitrogen also enables the pyrazole ring to act as a ligand in coordination chemistry, forming complexes with various metal ions. nih.gov

Reactions Involving the Hydroxyl Group at Position 4

The hydroxyl group at the C4 position behaves much like a phenol, exhibiting both acidic and nucleophilic properties. It can be deprotonated by a base to form a phenoxide-like pyrazolate anion, which is a potent nucleophile. This allows for reactions such as O-alkylation and O-acylation.

The O-alkylation of 4-hydroxypyrazoles can be achieved using various alkylating agents in the presence of a base. However, competition between N-alkylation (at N2) and O-alkylation can occur, making regioselectivity a key challenge. The choice of base, solvent, and electrophile can significantly influence the outcome. nih.gov For example, direct alkylation of similar heterocyclic systems like pyrimidin-2(1H)-ones with alkyl halides often yields a mixture of N- and O-alkylated products. nih.gov

Table 2: Examples of Conditions Influencing O- vs. N-Alkylation in Heterocycles nih.govresearchgate.net
Nucleophile SystemAlkylating AgentBaseSolventMajor Product
4-(Trifluoromethyl)pyrimidin-2(1H)-oneCH3IK2CO3DMFN-Alkylation
4-(Trifluoromethyl)pyrimidin-2(1H)-one4-(Bromomethyl)-pyrimidineK2CO3MeCNO-Alkylation (sole product)
Substituted PhenolBromoacetonitrileLiHMDSTHFO-Alkylation (high yield)
Substituted PhenolBromoacetonitrileNaH / KHTHFMultiple side products

The hydroxyl group can also undergo oxidation. Studies have shown that pyrazole can be oxidized to 4-hydroxypyrazole by biological systems, specifically by cytochrome P-450. nih.gov Furthermore, pyrazole acts as a scavenger of hydroxyl radicals, leading to the formation of 4-hydroxypyrazole. nih.gov This suggests that the hydroxyl group in the title compound could be susceptible to further oxidation or participate in radical-mediated reactions. The oxidation of pyrazoles with a 2-hydroxyethyl group on a NiO(OH) electrode has been shown to yield the corresponding carboxylic acid, indicating that under strong oxidizing conditions, side-chain oxidation can occur without destroying the stable pyrazole ring. globalresearchonline.netresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution. Due to the electron-donating nature of the "pyrrole-like" N1 nitrogen and the electron-withdrawing nature of the "pyridine-like" N2 nitrogen, the electron density is highest at the C4 position. Consequently, electrophilic attack occurs preferentially at C4.

In 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-ol, the C4 position is already substituted with a hydroxyl group. The hydroxyl group is a strongly activating, ortho-, para-directing group. However, since the adjacent C3 and C5 positions are already substituted with methyl groups, further electrophilic substitution on the pyrazole ring is sterically hindered and electronically unfavorable.

A relevant electrophilic substitution reaction for electron-rich heterocycles is the Vilsmeier-Haack reaction, which introduces a formyl group (–CHO) onto the ring. wikipedia.orgorganic-chemistry.org This reaction typically occurs at the most electron-rich position. While the C4-hydroxyl group would strongly activate the ring, the lack of an available C-H bond at this position prevents direct formylation. Studies on analogous 3-alkoxypyrazoles have shown that the Vilsmeier-Haack reaction can lead to C4-formylation along with substitution of the alkoxy group, demonstrating the reactivity of the C4 position and the potential for side reactions involving substituents. mdpi.com

Nucleophilic aromatic substitution on the pyrazole ring is generally difficult due to its electron-rich character. Such reactions are rare unless the ring is activated by potent electron-withdrawing groups, such as a nitro or formyl group.

Mechanistic Investigations of Coupling and Cycloaddition Reactions

The pyrazole scaffold is often synthesized or functionalized using coupling and cycloaddition reactions. While the title compound itself would not typically undergo cycloaddition, its synthesis and the functionalization of its derivatives rely heavily on these mechanistic pathways.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing pyrazole rings, particularly at the C4 position. To perform a reaction like a Suzuki or Heck coupling, a 4-halo- substituted pyrazole derivative would first be synthesized. The general mechanism for these couplings proceeds through a well-established catalytic cycle. libretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C4-Br or C4-I) of the pyrazole, forming a Pd(II) intermediate. libretexts.orgyoutube.com

Transmetalation (for Suzuki, Stille, etc.): An organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center, displacing the halide. nobelprize.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Cycloaddition Reactions: The most fundamental method for constructing the pyrazole ring itself is the [3+2] cycloaddition reaction. acs.org This involves the reaction of a 1,3-dipole with a dipolarophile. A common pathway is the reaction of a nitrile imine (the 1,3-dipole, often generated in situ) with an alkene or alkyne. researchgate.net The mechanism of this reaction is generally considered to be a concerted, pericyclic process, though stepwise pathways involving zwitterionic intermediates can occur, particularly with highly polarized reactants. mdpi.com The regioselectivity of the cycloaddition, which determines the substitution pattern on the final pyrazole ring, is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. acs.org

Stability and Degradation Pathways

The pyrazole ring is known for its high thermal stability and general resistance to chemical degradation under non-extreme conditions. globalresearchonline.net This stability is a consequence of its aromaticity.

Photochemical Degradation: Pyrazole derivatives can be susceptible to photochemical reactions. Ultrafast photodissociation of the parent pyrazole has been shown to proceed via cleavage of the N-H bond. rsc.org For the title compound, irradiation with UV light could potentially lead to homolytic cleavage of the N-benzyl bond, generating benzyl and pyrazolyl radicals. Photochemical transformations of pyrazole derivatives can also lead to ring isomerization, forming imidazoles. researchgate.net Furthermore, some bicyclic pyrazole derivatives undergo visible-light-induced C-N bond cleavage to yield highly functionalized N1-substituted pyrazoles. nih.gov

Oxidative Degradation: As mentioned previously, the pyrazole ring can be oxidized at the C4 position by hydroxyl radicals to form 4-hydroxypyrazole. nih.gov This suggests that in environments with high oxidative stress, this compound could be susceptible to attack by reactive oxygen species. While the pyrazole ring is generally resistant to common oxidizing agents, strong conditions like ozonolysis can cause ring cleavage. semanticscholar.org The presence of the electron-donating hydroxyl and methyl groups may increase the ring's susceptibility to oxidative degradation compared to the unsubstituted parent pyrazole.

Computational Chemistry and Theoretical Investigations of 1 Benzyl 3,5 Dimethyl 1h Pyrazol 4 Ol

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties like geometry, vibrational frequencies, and electronic distributions. DFT calculations, particularly using hybrid functionals like B3LYP, have proven to be highly accurate for organic molecules, providing a strong correlation between theoretical and experimental results.

Optimization of Molecular Geometry and Vibrational Analysis

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles. For pyrazole (B372694) derivatives, the geometry is influenced by the substituents on the ring. For instance, in a related compound, 4-Benzyl-3,5-dimethyl-1H-pyrazole, the dihedral angle between the pyrazole and phenyl rings was determined to be 78.65 (19)°. This significant twist is a key structural feature.

Once the geometry is optimized, vibrational analysis can be performed. This predicts the infrared (IR) and Raman spectra of the molecule. The calculated harmonic vibrational frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. For a similar pyrazole, theoretical calculations accurately predicted the vibrational modes, including the characteristic C-H stretching of the aromatic rings and methyl groups, as well as pyrazole ring deformations.

Below is a table of selected theoretical bond lengths and angles for a model pyrazole compound, which are expected to be comparable to those in 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-ol.

Table 1: Selected Optimized Geometric Parameters for a Model Pyrazole Derivative Data based on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole, calculated using DFT B3LYP/6-311++G(d,p) method.

ParameterBond/AtomsCalculated Value
Bond Length (Å) N1-N21.357
N1-C51.332
N2-C31.325
C3-C41.469
**Bond Angle (°) **C5-N1-N2112.5
C3-N2-N1105.8
N1-C5-C4108.9
N2-C3-C4110.2

HOMO-LUMO Energy Levels and Frontier Molecular Orbitals

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter. A small energy gap suggests that the molecule is more reactive, more polarizable, and has higher chemical reactivity, as electrons can be easily excited from the HOMO to the LUMO. This makes such molecules significant for biological and pharmaceutical research.

For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring and adjacent aromatic systems, while the LUMO is also centered on this core structure. The exact energies and distributions are modulated by the substituents.

Table 2: Frontier Molecular Orbital Energies for a Model Compound Data presented for a related pyrazole derivative.

ParameterEnergy (eV)
HOMO -5.3572
LUMO -2.0515
Energy Gap (ΔE) 3.3057

From these energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity.

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

In pyrazole structures, the nitrogen atoms of the pyrazole ring typically represent regions of negative electrostatic potential due to the presence of lone-pair electrons, making them potential sites for hydrogen bonding and coordination. The hydroxyl group at the 4-position in this compound would also be a significant electronegative site. Conversely, the hydrogen atoms, particularly the N-H proton (if present) and aromatic protons, would exhibit positive potential.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with its environment, such as a solvent or a biological receptor.

In studies of similar pyrazole-containing compounds, MD simulations have been used to analyze the stability of ligand-receptor complexes. For example, simulations of pyrazole-carboxamides docked into the active site of carbonic anhydrase receptors showed that the compounds remained stable within the binding site with only minor conformational changes and fluctuations over a 50-nanosecond simulation. Such studies provide crucial information on the binding modes and stability of potential drug candidates, confirming that the interactions predicted by initial docking studies are maintained over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and guide rational drug design.

A 2D-QSAR study on a series of 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors successfully developed predictive models using multiple linear regression (MLR) and partial least-squares (PLS) methods. The models indicated that adjacency and distance matrix descriptors were highly influential on the inhibitory activity. This suggests that the spatial arrangement and connectivity of atoms are crucial for the biological function of these pyrazole derivatives. Such models, once validated, can be used to design new compounds with potentially enhanced activity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental structure. DFT methods are commonly used to calculate NMR chemical shifts (using the GIAO method), IR vibrational frequencies, and electronic transitions (using TD-DFT).

For pyrazole derivatives, studies have shown a high correlation between theoretical and experimental data. For example, calculated FT-IR spectra have correctly predicted the frequencies for N=N stretching, C-N stretching, and methyl group deformations in an azopyrazole compound. The theoretical C-H stretching vibrations of aromatic rings were calculated in the range of 3081-3026 cm⁻¹, closely matching the experimental observations. Similarly, theoretical ¹H and ¹³C NMR chemical shifts generally show good agreement with experimental values, aiding in the correct assignment of signals.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Model Azopyrazole Data based on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole.

Vibrational ModeExperimental FT-IRCalculated (Scaled)
Aromatic C-H Stretch30613062
Aromatic C-H Stretch30223026
N=N Stretch14271428
CH₃ Asymmetric Deformation14521452
CH₃ Rocking10181019
Pyrazole Ring Deformation634640

Theoretical Insights into Tautomeric Preferences and Transition States

The tautomerism of 4-hydroxypyrazoles, such as this compound, is characterized by a keto-enol equilibrium. The molecule can exist in the enol form (the 4-hydroxy structure) or in one or more keto forms (pyrazol-4-one structures). The preference for one tautomer over another is dictated by a combination of factors including the intrinsic stability of the forms, the nature of substituents on the pyrazole ring, and the influence of the surrounding medium (solvent effects).

Theoretical studies on analogous pyrazolone (B3327878) derivatives consistently show that the relative stability of tautomers is a delicate balance. nih.govfu-berlin.de For instance, the presence of an aromatic ring and a keto group are generally stabilizing factors for the keto tautomer. fu-berlin.de Conversely, the enol form can be stabilized through factors like conjugation and the potential for intramolecular hydrogen bonding. fu-berlin.de

Computational analyses, typically employing methods like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometries of the possible tautomers and their corresponding transition states. nih.gov These calculations provide crucial thermodynamic data, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), which allow for the prediction of the tautomeric equilibrium constant (Keq) under specific conditions. nih.gov

For a molecule like this compound, at least two primary tautomers would be considered in a theoretical study: the enol form (this compound) and the corresponding keto form (1-benzyl-3,5-dimethyl-1,2-dihydro-pyrazol-4-one). The transition state for the interconversion between these two forms would involve the transfer of a proton from the hydroxyl group to a carbon or nitrogen atom of the pyrazole ring, or vice versa.

The energy of this transition state determines the kinetic barrier to tautomerization. A high energy barrier would suggest that the tautomers can be isolated, whereas a low barrier would indicate a rapid equilibrium. The solvent is known to play a critical role; polar solvents can stabilize more polar tautomers and can also facilitate proton transfer, thereby lowering the energy of the transition state. fu-berlin.de

While specific calculated values for this compound are not available, the table below illustrates the type of data that is typically generated from such computational studies on related pyrazolone systems. These values are hypothetical and serve to demonstrate the insights gained from theoretical chemistry.

Hypothetical Tautomerization Data for a Pyrazol-4-ol System

Tautomeric FormRelative Energy (kcal/mol) (Gas Phase)Relative Gibbs Free Energy (kcal/mol) (Aqueous)Predicted Population (%) (Aqueous, 298 K)
Enol Form0.000.0075
Keto Form+1.5-0.6825
Transition State+15.2+13.8N/A

Note: The data in this table is illustrative for a generic pyrazol-4-ol system and does not represent actual calculated values for this compound.

Structure Activity Relationship Sar Studies in Chemical Biology with 1 Benzyl 3,5 Dimethyl 1h Pyrazol 4 Ol Derivatives

Exploration of Structural Modulations for Bioactivity Profiles

SAR studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which are derived from the core structure, have been guided by their antiproliferative activity in pancreatic cancer cell lines. nih.gov Initial screenings identified the lead compound, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide, which demonstrated an EC50 value of 10 μM in MIA PaCa-2 pancreatic cancer cells. nih.gov This prompted further investigation into how substitutions on the benzamide (B126) ring and modifications to the linker would affect bioactivity.

Systematic modifications led to the discovery of compounds with significantly enhanced potency. For instance, the introduction of specific substituents on the benzamide moiety resulted in compounds with submicromolar antiproliferative activity. nih.gov The exploration of different aryl moieties and functional groups has been a key strategy. Studies on other pyrazole (B372694) scaffolds have shown that the introduction of residues like methyl or benzyl (B1604629) groups can alter inhibitory activity against specific targets. nih.gov The synthesis of various 3,4-diaryl pyrazoles and the subsequent replacement of phenyl substituents with amides or piperazine (B1678402) derivatives have been instrumental in developing highly potent inhibitors. benthamdirect.com These modifications are crucial for optimizing the compound's interaction with its biological target, thereby enhancing its bioactivity profile.

Table 1: Antiproliferative Activity of Selected N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Derivatives in MIA PaCa-2 Cells nih.gov
CompoundModificationEC50 (μM)
1 (Lead Compound)Unsubstituted Benzamide10
22Substituted BenzamideSubmicromolar
23Substituted BenzamideSubmicromolar

Mechanistic Studies on Cellular Pathway Modulation

Understanding the mechanism of action is paramount in drug development. For 1-benzyl-3,5-dimethyl-1H-pyrazol-4-ol derivatives, research has focused on their ability to modulate critical cellular signaling pathways implicated in cancer, such as autophagy and the mTOR pathway.

Autophagy is a cellular degradation and recycling process that can play a dual role in cancer, either promoting survival or cell death. mdpi.com N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have emerged as a novel class of autophagy modulators. nih.govacs.org Studies have shown that potent derivatives, such as compounds 22 and 23, exhibit differential effects on autophagy depending on the cellular nutrient status. nih.gov

Under basal conditions, these compounds increase autophagy. nih.gov However, under starvation and subsequent refeeding conditions, they disrupt the autophagic flux. nih.gov Autophagic flux is the dynamic process of autophagosome synthesis, their fusion with lysosomes, and the subsequent degradation of their contents. researchgate.net The disruption caused by these pyrazole derivatives is evidenced by the accumulation of LC3-II, a key protein marker for autophagosomes, and the appearance of abnormal LC3-labeled puncta within the cells. nih.gov This suggests that while the compounds can initiate autophagy, they interfere with the later stages of the process, specifically the clearance of autophagosomes. nih.gov

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. ekb.egmdpi.com The mTOR protein is part of two distinct complexes, mTORC1 and mTORC2. ekb.eg The PI3K/Akt/mTOR pathway is a well-established negative regulator of autophagy. nih.gov

Investigations into the mechanism of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed their inhibitory effect on mTORC1 activity. nih.gov Treatment of cancer cells with compounds like 22 and 23 led to a dose-dependent decrease in basal mTORC1 activity, as measured by the reduced phosphorylation of its downstream substrate, the p70S6 kinase (P70). nih.gov Furthermore, under starvation/refeed conditions, compound 23 was shown to reduce the reactivation of mTORC1. nih.gov This inhibition of the mTORC1 pathway is a key mechanism contributing to the observed modulation of autophagy and the antiproliferative effects of these compounds. nih.govmdpi.com

In Vitro Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in SAR Context

The therapeutic potential of a compound is not solely determined by its bioactivity but also by its pharmacokinetic properties. Therefore, the in vitro assessment of ADME properties is an integral part of SAR studies. For the promising N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives 22 and 23, ADME profiles were evaluated to gauge their drug-like potential. nih.gov

The results indicated good metabolic stability and favorable solubility. nih.gov Both compounds showed excellent stability in mouse and human plasma and very good stability in liver microsomes from both species. nih.gov Good aqueous solubility was also observed, with compound 23 being twice as soluble as compound 22. nih.gov This enhanced solubility was attributed to structural differences, specifically an extra methyl group that reduces the coplanarity of one of the aromatic rings. nih.gov Such favorable ADME properties are crucial for a compound's potential to be developed further as a therapeutic agent. mdpi.com

Table 2: In Vitro ADME Properties of Selected Pyrazole Derivatives nih.gov
CompoundPropertyResult
22Plasma Stability (Mouse & Human)Excellent
Liver Microsome Stability (Mouse & Human)Very Good
Aqueous SolubilityGood
23Plasma Stability (Mouse & Human)Excellent
Liver Microsome Stability (Mouse & Human)Very Good
Aqueous SolubilityGood (2-fold higher than 22)

Ligand Design Principles based on Molecular Recognition

The rational design of potent and selective ligands is a cornerstone of modern drug discovery. This process relies heavily on understanding the molecular recognition between a ligand and its biological target. For pyrazole-based compounds, ligand design often employs computational approaches like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. researchgate.netnih.gov

X-ray crystallography has been particularly influential, revealing key interactions between pyrazole-based inhibitors and their target proteins, such as the ATPase domain of Hsp90. benthamdirect.com These structural insights guide medicinal chemists in designing new analogues with improved binding affinity and selectivity. For example, understanding the binding mode of a lead compound within the active site of an enzyme like CDK2 allows for the design of derivatives that form more favorable interactions. rsc.org Molecular docking simulations further aid in predicting the binding affinity and orientation of newly designed compounds, helping to prioritize which molecules to synthesize and test. nih.govjohnshopkins.edu

Development of Novel Pyrazole-Based Scaffolds for Target Interaction

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of providing useful ligands for more than one type of biological target. researchgate.net Its versatility allows for various substitution patterns, enabling the development of novel scaffolds tailored for specific target interactions. nih.gov

Researchers have successfully developed pyrazole-based scaffolds to target a wide range of proteins involved in cancer pathology, including protein kinases like VEGFR-2, CDKs, and c-Src, as well as other targets like tubulin. nih.govrsc.orgrsc.orgmdpi.com For instance, novel 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones have been synthesized and identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis. rsc.org Similarly, pyrazole-chalcone hybrids have been developed as tubulin polymerization inhibitors. mdpi.com The ability to synthesize and modify the pyrazole core provides extensive opportunities for creating new anticancer drugs with diverse mechanisms of action. nih.gov This ongoing development highlights the importance of the pyrazole moiety as an attractive and adaptable framework in the discovery of new therapeutic agents. researchgate.net

Advanced Applications in Chemical Sciences and Engineering

Supramolecular Chemistry and Host-Guest Interactions

The structural framework of pyrazole (B372694) derivatives is highly conducive to forming complex supramolecular assemblies. The pyrazole ring contains both hydrogen bond donor (N-H group) and acceptor (the sp2 hybridized nitrogen atom) sites. In the case of 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-ol, the hydroxyl (-OH) group at the 4-position introduces an additional site for hydrogen bonding. These features allow the molecules to self-assemble through intermolecular interactions.

Polymer Chemistry and Material Science Applications

Pyrazole derivatives are recognized for their utility in the development of advanced materials. numberanalytics.com Their unique electronic and structural properties make them attractive for creating novel functional polymers and materials.

Key applications in this domain include:

Conducting Polymers : The pyrazole ring, being an aromatic heterocycle, can be incorporated into polymer chains to create materials with electrical conductivity. numberanalytics.com These polymers have potential applications in electronics, such as in sensors and organic light-emitting diodes (OLEDs).

Luminescent Materials : Certain pyrazole derivatives exhibit fluorescence. researchgate.net This property is exploited in materials science for the development of luminescent compounds and dyes. These materials can be used in various applications, including bio-imaging, sensors, and as active components in display technologies. numberanalytics.comresearchgate.net

Dye Molecules : The UV-active nature of many pyrazole derivatives makes them suitable for use as dye molecules. researchgate.net Research into hetero-bifunctional pyrazolo-pyrazole derivatives has demonstrated their effectiveness as dyes with high fixation values and good fastness properties. researchgate.net

Corrosion Inhibition Properties of Pyrazole Derivatives

Pyrazole derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. numberanalytics.comresearchgate.netnih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govyoutube.com The effectiveness of these compounds is largely attributed to the presence of heteroatoms (nitrogen and, in the case of this compound, oxygen) and π-electrons in their aromatic rings. nih.govdoi.org

The protective mechanism of pyrazole inhibitors involves their adsorption onto the metal surface, which can occur through two primary modes: physisorption and chemisorption. researchgate.net

Physisorption : This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

Chemisorption : This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the lone pair of electrons on the nitrogen and oxygen heteroatoms and the vacant d-orbitals of the metal atoms (e.g., iron). acs.org

The adsorption process results in the formation of a thin, protective film on the metal. This film acts as a barrier, displacing water molecules and preventing corrosive species (like chloride or sulfate (B86663) ions) from reaching the metal surface. researchgate.netnih.gov The mode and efficiency of adsorption are often described by adsorption isotherms, such as the Langmuir or Freundlich models, which provide insights into the inhibitor-surface interaction. nih.govresearchgate.netresearchgate.netacs.orgmedjchem.comiapchem.org Studies show that as the concentration of the pyrazole inhibitor increases, so does the surface coverage, leading to enhanced protection. researchgate.netresearchgate.netacs.org

The efficacy of pyrazole derivatives as corrosion inhibitors is quantified using various techniques, primarily gravimetric (weight loss) measurements and electrochemical methods.

Gravimetric Studies : This method involves measuring the weight loss of a metal coupon immersed in a corrosive solution with and without the inhibitor over a period of time. nih.govabechem.com The inhibition efficiency (IE%) is calculated from these measurements. Studies on various pyrazole derivatives consistently show that IE% increases with inhibitor concentration. nih.govresearchgate.net For example, N-((3,5 dimethyl-1H-pyrazol-1-yl)methyl)-4-nitroaniline (L5) achieved a maximum inhibition efficiency of 95.1% at a concentration of 10⁻³ M for carbon steel in 1M HCl. abechem.com

Interactive Table: Gravimetric Data for Pyrazole Derivatives

Electrochemical Studies : These techniques provide detailed information about the corrosion process and the inhibitor's mechanism.

Potentiodynamic Polarization (PDP) : This method measures the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Pyrazole derivatives are often classified as "mixed-type" inhibitors, meaning they suppress both reactions, although some may show a slight anodic or cathodic preference. nih.govnih.govresearchgate.netresearchgate.netabechem.com

Electrochemical Impedance Spectroscopy (EIS) : EIS is used to study the properties of the inhibitor film. In the presence of an effective inhibitor, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases. acs.orgresearchgate.net The increase in Rct signifies a slowing of the corrosion rate due to the formation of the protective adsorbed layer. researchgate.net

Interactive Table: Electrochemical Data for Pyrazole Derivatives

Analytical Chemistry Applications (e.g., chelating agents)

The structure of this compound, with its nitrogen atoms in the pyrazole ring and the adjacent hydroxyl group, makes it an excellent candidate for use as a chelating agent. Chelating agents are molecules that can form multiple coordinate bonds with a single central metal ion, effectively sequestering it. The nitrogen and oxygen atoms in the pyrazol-4-ol scaffold can act as donor atoms to coordinate with various metal ions.

Furthermore, related compounds like 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde serve as versatile precursors for synthesizing more complex chelating ligands. The formyl group is highly reactive and can undergo reactions like condensation with amines to form Schiff bases, which are well-known for their strong chelating abilities and use in analytical chemistry for the colorimetric or fluorometric determination of metal ions.

Role in Catalysis and Ligand Design

Pyrazole derivatives are widely used as ligands in coordination chemistry and catalysis. rsc.orgambeed.com The two adjacent nitrogen atoms of the pyrazole ring can coordinate to metal centers, forming stable metal complexes. The substituents on the pyrazole ring can be modified to fine-tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the resulting catalyst.

The this compound scaffold is a valuable platform for designing new ligands. The benzyl (B1604629) and methyl groups provide steric bulk, while the hydroxyl group offers an additional coordination site or a point for further functionalization. These pyrazole-based ligands can be used to synthesize catalysts for a variety of organic transformations. Additionally, pyrazole derivatives themselves can be the products of catalytic synthesis, as demonstrated by the use of a Cerium-based catalyst for the preparation of 1-benzyl-3,5-dimethyl-1H-pyrazole. rsc.org

Future Research Directions and Interdisciplinary Perspectives

Integration of Artificial Intelligence and Machine Learning in Pyrazole (B372694) Research

Future applications in pyrazole research include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activities, toxicity profiles, and physicochemical properties of novel pyrazole compounds, significantly reducing the need for laborious trial-and-error experimentation. nih.gov

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes for complex pyrazole targets, including multi-substituted pyrazol-4-ols. researchgate.net This accelerates the design process and can uncover more economical and sustainable pathways.

Reaction Optimization: Machine learning models, when integrated with automated synthesis platforms, can rapidly screen and identify the optimal conditions (e.g., catalyst, solvent, temperature) for pyrazole synthesis, maximizing yield and minimizing waste. technologynetworks.com This data-driven feedback loop can vastly outperform traditional optimization methods. technologynetworks.com

Table 1: Applications of AI/ML in Pyrazole Chemistry
AI/ML Application AreaSpecific TaskPotential Impact on Pyrazole Research
Generative Models (e.g., VAEs, GANs) De novo molecular design
  • Generation of novel pyrazole structures with specific desired properties (e.g., high binding affinity to a biological target). researchgate.net
  • Exploration of vast, untapped chemical space for new pyrazole-based drugs or materials. blogspot.com
  • Predictive Modeling (e.g., QSAR, Deep Learning) Property and activity prediction
  • Faster screening of virtual libraries of pyrazoles for potential bioactivity. nih.gov
  • Prediction of spectroscopic signatures (NMR, IR) to aid in structure elucidation.
  • Reaction Informatics (e.g., Reinforcement Learning) Synthesis planning and optimization
  • Identification of optimal, high-yield synthetic routes for compounds like 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-ol. preprints.org
  • Automation of reaction condition screening to reduce experimental cost and time. technologynetworks.com
  • Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

    Understanding the precise mechanism of a chemical reaction is fundamental to controlling its outcome. Future research will increasingly rely on advanced spectroscopic techniques to monitor pyrazole synthesis and functionalization reactions in real-time.

    In-situ and Operando Spectroscopy: Techniques like in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow chemists to observe the formation and disappearance of reactants, intermediates, and products as the reaction happens. nih.gov This provides direct evidence for proposed reaction mechanisms, helping to resolve ambiguities, such as the tautomeric forms present during a reaction. nih.gov

    Computational Spectroscopy: The combination of experimental spectroscopy with theoretical methods like Density Functional Theory (DFT) is a powerful approach. researchgate.netrsc.org DFT calculations can predict the spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of proposed intermediates, which can then be compared with experimental data for validation. researchgate.net This synergy is crucial for characterizing transient or unstable species in complex reaction pathways. nih.gov

    Green Synthesis and Sustainable Production of Pyrazol-4-ols

    The principles of green chemistry are becoming central to chemical synthesis. Future efforts will focus on developing environmentally benign and economically viable methods for producing pyrazol-4-ols and other pyrazole derivatives. researchgate.netjetir.org

    Key areas of development include:

    Alternative Solvents: Moving away from volatile organic compounds towards greener alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a major goal. longdom.orgpreprints.org Several studies have already demonstrated the successful synthesis of pyrazoles in aqueous media. longdom.org

    Energy-Efficient Methods: Microwave irradiation and ultrasound-assisted synthesis are emerging as powerful tools. tandfonline.commdpi.com These methods often lead to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.nettandfonline.com

    Catalyst-Free and Recyclable Catalysis: The development of reactions that proceed without a catalyst or use a recyclable, non-toxic catalyst is highly desirable. tandfonline.comresearchgate.net For instance, one-pot syntheses of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) have been achieved simply by heating the reactants without any solvent or catalyst. tandfonline.com Visible light has also been used as a green energy source to promote such syntheses. acs.org

    Table 2: Comparison of Green Synthesis Methodologies for Pyrazoles
    MethodKey PrincipleAdvantages for Pyrazol-4-ol SynthesisReference
    Microwave-Assisted Synthesis Direct heating of polar molecules using microwave energy.
  • Rapid reaction rates (minutes vs. hours).
  • Improved yields and product purity.
  • Reduced side reactions.
  • tandfonline.commdpi.com
    Ultrasound-Assisted Synthesis (Sonochemistry) Uses acoustic cavitation to create localized high-energy zones.
  • Enhanced reaction rates at ambient temperature.
  • Effective for heterogeneous reactions.
  • Can enable novel reaction pathways.
  • researchgate.net
    Synthesis in Water Utilizes water as a safe, non-toxic, and inexpensive solvent.
  • Eliminates hazardous organic solvents.
  • Simplifies product isolation.
  • Can sometimes enhance reactivity and selectivity.
  • longdom.orgpreprints.org
    Catalyst-Free/Solvent-Free Reactions Heating reactants together directly or using visible light.
  • Ultimate green approach (high atom economy).
  • Avoids catalyst cost, toxicity, and removal steps.
  • Simplified procedure and work-up.
  • tandfonline.comacs.org

    Exploration of Novel Reaction Pathways and Multi-component Reactions

    The discovery of novel chemical reactions is a constant driver of innovation in organic chemistry. For pyrazoles, there is a strong focus on developing more efficient and convergent synthetic strategies.

    Multi-component Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a product that incorporates most or all of the starting atoms. nih.govmdpi.com This approach is highly efficient, saving time, resources, and reducing waste compared to traditional multi-step syntheses. acs.orgtandfonline.com The development of new MCRs for constructing highly substituted pyrazole rings, including the pyrazol-4-ol core, is a vibrant area of research. longdom.orgpreprints.org For example, three- and four-component reactions have been devised to produce novel pyrazoles in water, highlighting the convergence of green chemistry and reaction innovation. longdom.orgpreprints.org

    C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for modifying existing molecular scaffolds. Future research will likely explore methods for the selective C-H functionalization of the pyrazole ring and its substituents, allowing for the late-stage diversification of compounds like this compound without requiring de novo synthesis.

    Interdisciplinary Collaboration in Material Science and Chemical Biology

    The unique properties of the pyrazole ring make it an attractive building block for applications beyond traditional medicinal chemistry. mdpi.comexlibrisgroup.com Future breakthroughs will be driven by collaborations between chemists, material scientists, and biologists.

    Material Science: Pyrazole derivatives possess interesting photophysical properties that can be harnessed for the development of new materials. mdpi.com They can act as ligands for creating metal-organic frameworks (MOFs) or coordination polymers with applications in gas storage, catalysis, and sensing. mdpi.comnih.gov Their conjugated electronic systems also make them candidates for use in organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.com

    Chemical Biology: Pyrazole-based molecules can be designed as specific probes to study biological processes. Their ability to coordinate with metal ions is being exploited in the design of fluorescent sensors for detecting biologically important cations. mdpi.comnih.gov Furthermore, their role as versatile scaffolds in drug discovery continues to expand, with ongoing efforts to develop pyrazole-based therapeutics for a wide range of diseases, including neurodegenerative disorders like Alzheimer's. nih.govnih.gov

    Table of Mentioned Compounds

    Q & A

    Basic: What are the common synthetic routes for preparing 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-ol derivatives?

    Methodological Answer:
    The synthesis typically involves cyclocondensation or substitution reactions. A standard approach includes reacting 3,5-dimethylpyrazole with benzyl chloride in the presence of a base (e.g., sodium hydride) in dimethylformamide (DMF) at elevated temperatures (~80–100°C) to introduce the benzyl group . For functionalized derivatives, such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, subsequent coupling with activated carboxylic acids (e.g., benzoyl chloride) under Schotten-Baumann conditions is employed . Purification often uses column chromatography or recrystallization.

    Basic: How is antiproliferative activity evaluated for this compound and its derivatives?

    Methodological Answer:
    Antiproliferative activity is assessed via in vitro assays using cancer cell lines (e.g., MIA PaCa-2 pancreatic cancer cells). Protocols include:

    • Cell Viability Assays : MTT or resazurin-based assays to determine IC50 values after 72-hour exposure .
    • Dose-Response Curves : Compounds are tested at concentrations ranging from 0.1–100 µM to establish potency thresholds.
    • Control Comparisons : Normal cell lines (e.g., ARPE-19) are used to assess selectivity .

    Advanced: What experimental approaches elucidate the compound’s effects on mTORC1 and autophagy modulation?

    Methodological Answer:
    Key techniques include:

    • Western Blotting : To monitor mTORC1 activity markers (e.g., phosphorylated S6K1) and autophagy markers (LC3-II accumulation) under basal and nutrient-starvation/refeed conditions .
    • Autophagic Flux Assays : Use of lysosomal inhibitors (e.g., bafilomycin A1) to differentiate between enhanced autophagosome formation vs. impaired degradation .
    • Confocal Microscopy : Visualization of LC3-labeled puncta to assess autophagosome morphology .

    Advanced: How do structural modifications influence biological activity in SAR studies?

    Methodological Answer:
    Structure-activity relationship (SAR) studies highlight:

    • Benzamide Substitution : Electron-withdrawing groups (e.g., -NO2) on the benzamide ring enhance mTORC1 inhibition, while bulky substituents reduce cellular uptake .
    • Pyrazole Core : Methyl groups at positions 3 and 5 are critical for metabolic stability; replacing the benzyl group with alkyl chains reduces potency .
    • Functionalization : Introducing hydrophilic groups (e.g., -OH) improves solubility but may compromise blood-brain barrier penetration .

    Data Contradiction: How can researchers resolve discrepancies in SAR findings across studies?

    Methodological Answer:
    Discrepancies may arise from differences in assay conditions or cell models. Strategies include:

    • Multi-Parametric Analysis : Correlate results with physicochemical properties (logP, polar surface area) using tools like Schrödinger’s QikProp .
    • Orthogonal Assays : Validate hits in secondary assays (e.g., kinase profiling for off-target effects) .
    • Crystallographic Data : Use X-ray structures (if available) to rationalize binding interactions .

    Advanced: What in vitro ADME properties are critical for lead optimization of these derivatives?

    Methodological Answer:
    Key ADME parameters include:

    • Metabolic Stability : Assessed via liver microsome assays (human/rat) to calculate intrinsic clearance .
    • CYP Inhibition : Screen against major cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
    • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction, critical for dose adjustment .

    Methodological: What are best practices for ensuring compound purity and structural fidelity?

    Methodological Answer:

    • Analytical HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm ≥95% purity .
    • NMR Spectroscopy : 1H/13C NMR to verify substitution patterns (e.g., benzyl group integration at δ 4.8–5.2 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., m/z for C12H15N3O: 217.1218) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.